molecular formula C21H24N2O4 B2812213 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 871307-77-6

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2812213
CAS No.: 871307-77-6
M. Wt: 368.433
InChI Key: JGSSVHZGIZIRPX-UHFFFAOYSA-N
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Description

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an intriguing compound belonging to the class of pyrazoles. It combines a pyrazole ring, a p-tolyl group, and a 3,4,5-trimethoxyphenyl group. Its unique structure gives it potential utility in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:

  • Step 1: : Formation of the intermediate: Condensation reaction between p-tolylhydrazine and 3,4,5-trimethoxybenzaldehyde in an acidic medium to form the corresponding hydrazone.

  • Step 2: : Cyclization: Cyclization of the hydrazone intermediate in the presence of an oxidizing agent to form the pyrazole ring.

  • Step 3: : Acylation: Acylation of the pyrazole with ethanoyl chloride to yield the final compound.

Reaction Conditions: : The reactions generally occur under controlled temperatures, with the condensation typically performed at room temperature, the cyclization requiring mild heating, and the acylation usually conducted under acidic or basic conditions to promote the reaction.

Industrial Production Methods

Industrial synthesis of this compound might scale up the aforementioned methods but often involves optimized reaction conditions to increase yield and purity, such as using automated reactors and more efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions may be used to modify the pyrazole ring or other substituents.

  • Substitution: : Various electrophilic or nucleophilic substitutions can occur at different positions on the compound.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Common reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Halogenating agents, nucleophiles, or electrophiles under varying pH and temperature conditions.

Major Products

  • Oxidation: : Modified pyrazole derivatives with different substituents.

  • Reduction: : Reduced forms with possible changes in the ring or aromatic system.

  • Substitution: : A variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis to construct more complex molecules.

  • Biology: : Serves as a probe or ligand in studies involving enzymatic reactions or protein-ligand interactions.

  • Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

  • Industry: : Utilized in the development of novel materials or in chemical processing.

Mechanism of Action

The exact mechanism of action of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In a medicinal context, for example:

  • Molecular Targets: : It may target specific enzymes or receptors, altering their activity.

  • Pathways Involved: : The compound could interfere with signaling pathways or metabolic processes critical for disease progression.

Comparison with Similar Compounds

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its unique structure, incorporating a pyrazole ring with tolyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties and biological activities.

List of Similar Compounds

  • Pyrazole Derivatives: : Other compounds with pyrazole rings and different substituents.

  • Tolyl-containing Compounds: : Compounds featuring the p-tolyl group.

  • Trimethoxyphenyl-containing Compounds: : Molecules with trimethoxyphenyl groups.

Properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSSVHZGIZIRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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